2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one
Description
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a fluorinated benzyl substituent at the 2-position of the 2,8-diazaspiro[4.5]decan-3-one scaffold. The spirocyclic core confers conformational rigidity, while the 4-fluorobenzyl group modulates electronic and steric properties, influencing target binding and pharmacokinetics.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15/h1-4,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAUGEIXWXAPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one exerts its effects involves interaction with specific molecular targets. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The diazaspirodecane core may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Halogen Effects: The 4-fluorobenzyl group in the target compound introduces electronegativity and moderate lipophilicity (ClogP ~2.5 estimated), whereas the 4-chlorobenzyl analog (ClogP ~3.0) may exhibit higher membrane permeability but reduced metabolic stability due to chlorine’s larger size and slower oxidative clearance .
- Hydrochloride Salts: Many analogs (e.g., 2-(4-chlorobenzyl)-... hydrochloride) are formulated as hydrochloride salts to enhance aqueous solubility, critical for oral bioavailability .
Research Implications
- Fluorine’s Role: The 4-fluorobenzyl group likely enhances target selectivity and metabolic stability compared to bulkier chloro or non-halogenated analogs. Fluorine’s small size and high electronegativity optimize interactions with hydrophobic binding pockets while minimizing off-target effects .
- Future Directions: Comparative studies on binding affinity (e.g., kinase assays) and ADME properties (e.g., microsomal stability) are needed to validate advantages over analogs like 2-(4-chlorobenzyl)-... hydrochloride.
Note: Data gaps exist regarding the target compound’s exact synthetic routes and biological activity, necessitating further experimental validation.
Biological Activity
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a receptor-interacting protein kinase 1 (RIPK1) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H20FN2O
- Molecular Weight : 278.34 g/mol
- CAS Number : [not provided]
The primary biological activity of this compound is linked to its role as a RIPK1 inhibitor. RIPK1 is a kinase involved in necroptosis, a form of programmed cell death implicated in various inflammatory diseases. The inhibition of RIPK1 can potentially mitigate pathological conditions driven by necroptosis.
Inhibition Studies
Research has demonstrated that derivatives of 2,8-diazaspiro[4.5]decan-1-one exhibit potent inhibitory effects on RIPK1 with IC values in the nanomolar range. For instance, one study identified a derivative with an IC value of 92 nM against RIPK1, showcasing its therapeutic potential in treating diseases where necroptosis is a contributing factor .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties through its action on the necroptosis pathway. In vitro studies using U937 cells demonstrated that the compound effectively reduced necroptotic cell death, suggesting its potential application in inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders .
Case Studies
-
Case Study on Necroptosis Inhibition :
- Objective : To evaluate the anti-necroptotic effects of this compound.
- Methodology : U937 cells were treated with the compound and assessed for cell viability and necroptotic markers.
- Findings : The compound significantly reduced necroptosis compared to untreated controls, supporting its role as a therapeutic agent in diseases characterized by excessive necroptosis .
-
Structural Optimization for Enhanced Activity :
- Objective : To enhance the biological activity of diazaspiro derivatives.
- Methodology : A series of analogs were synthesized and screened for their RIPK1 inhibitory activity.
- Results : Several derivatives exhibited improved potency, indicating that structural modifications can lead to more effective RIPK1 inhibitors .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
